8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
Description
8-(4-(2-Chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by a piperazine ring substituted with a 2-chlorobenzyl group at the N-4 position, a methyl group at the N-3 position, and a 2-methylallyl moiety at the N-7 position of the purine core. The compound’s structure combines halogenated aromatic and aliphatic substituents, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O2/c1-14(2)12-28-17-18(25(3)21(30)24-19(17)29)23-20(28)27-10-8-26(9-11-27)13-15-6-4-5-7-16(15)22/h4-7H,1,8-13H2,2-3H3,(H,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRULBXTTRPDPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4Cl)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione involves multiple steps, typically starting with the preparation of the purine core. The reaction conditions often include the use of various reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer treatment due to its kinase inhibitory activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with the growth and proliferation of cancer cells. The molecular targets and pathways involved include the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
Comparison with Similar Compounds
Key Observations:
Biological Activity
The compound 8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione , often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
- Molecular Formula : C20H21ClN4O3
- Molecular Weight : 400.86 g/mol
- Chemical Structure : The compound features a purine base modified with a piperazine ring substituted by a chlorobenzyl group and an allyl side chain.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of piperazine derivatives, including the compound . The 4-chlorobenzyl derivative exhibited significant inhibition against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) of 1 µg/mL . This suggests a strong potential for development as an antibacterial agent.
The mechanism by which this compound exerts its antibacterial effects involves:
- Disruption of bacterial cell membranes.
- Induction of oxidative stress within bacterial cells.
- Interaction with DNA gyrase, leading to impaired DNA replication and repair .
Study 1: Antibacterial Efficacy
A study published in March 2023 evaluated various piperazine hybrids, including the compound in focus. It demonstrated that derivatives with chlorobenzyl substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria, particularly S. aureus and P. aeruginosa. The compound's structural modifications were crucial for its bioactivity, with the chlorobenzyl group significantly contributing to its efficacy .
Study 2: Hemolytic Activity Assessment
Another critical aspect of evaluating new drug candidates is their safety profile. A hemolytic assay performed on the 4-chlorobenzyl derivative indicated low hemolytic rates even at high concentrations (up to 256 µg/mL), suggesting that it selectively targets bacteria while sparing human red blood cells . This biosafety profile is essential for considering clinical applications.
Comparative Biological Activity Table
| Compound Name | MIC (µg/mL) | Target Bacteria | Hemolytic Activity |
|---|---|---|---|
| 8-(4-(2-chlorobenzyl)piperazin-1-yl)... | 1 | Pseudomonas aeruginosa | Low (<5% at high concentrations) |
| 4-chlorobenzyl derivative 11f | 1 | Pseudomonas aeruginosa | Low (<5%) |
| Other piperazine derivatives | Varies | Various strains | Higher rates observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
